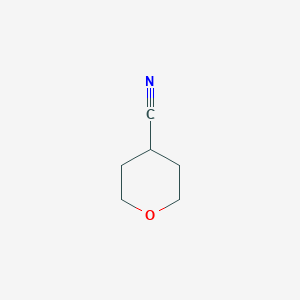

4-Cyanotetrahydro-4H-pyran

Description

The exact mass of the compound 4-Cyanotetrahydro-4H-pyran is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Cyanotetrahydro-4H-pyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyanotetrahydro-4H-pyran including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

oxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-5-6-1-3-8-4-2-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZJFTOYCVIYLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473405 | |

| Record name | 4-Cyanotetrahydro-4H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4295-99-2 | |

| Record name | Tetrahydro-2H-pyran-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4295-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyanotetrahydro-4H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Cyanotetrahydro-4H-pyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyanotetrahydro-4H-pyran is a heterocyclic nitrile that serves as a valuable building block in medicinal chemistry and drug discovery. Its tetrahydropyran scaffold is a common motif in numerous bioactive compounds, often imparting favorable pharmacokinetic properties. This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Cyanotetrahydro-4H-pyran, detailed experimental protocols for their determination, and insights into its role as a modulator of the Farnesoid X Receptor (FXR), a key target in metabolic and inflammatory diseases.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Cyanotetrahydro-4H-pyran is essential for its application in synthesis, formulation, and biological screening. The following tables summarize the key quantitative data available for this compound.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₉NO | [1] |

| Molecular Weight | 111.14 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Melting Point | -47 °C | |

| Boiling Point | 82-83 °C (at 10 Torr) | [2] |

| 224 °C (at 760 mmHg) | [3] | |

| Density | 1.0343 g/cm³ | [2] |

| ~0.944 g/mL | ||

| Refractive Index | 1.4521 | [2] |

Table 2: Solubility and Partitioning

| Property | Value | Reference |

| Solubility in Water | Soluble | |

| Solubility in Organic Solvents | Soluble in most organic solvents | |

| logP (Predicted) | 0.3 |

Table 3: Acid-Base Properties

| Property | Value | Reference |

| pKa (of α-proton) | ~31 (Estimated for aliphatic nitriles) | [4] |

| pKa (of protonated nitrile) | ~ -10.0 (Estimated for benzonitrile) | [4] |

Experimental Protocols

Accurate determination of physicochemical properties is paramount for reliable and reproducible research. This section details the methodologies for key experiments related to 4-Cyanotetrahydro-4H-pyran.

Synthesis of 4-Cyanotetrahydro-4H-pyran from Tetrahydropyran-4-carboxamide

This protocol describes a common laboratory-scale synthesis of the title compound.[2][5][6]

Materials:

-

Tetrahydropyran-4-carboxamide

-

Thionyl chloride (SOCl₂)

-

50% Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, slowly add thionyl chloride (10.0 mL, 137 mmol) to tetrahydropyran-4-carboxamide (3.0 g, 23 mmol).

-

Stir the reaction mixture under reflux for 4 hours.

-

Upon completion, carefully decant the reaction mixture onto ice.

-

Adjust the pH of the aqueous mixture to 14 with a 50% sodium hydroxide solution.

-

Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the product as a light yellow oily liquid.

Determination of Boiling Point

Apparatus:

-

Distillation apparatus (round-bottom flask, condenser, receiving flask)

-

Heating mantle or oil bath

-

Thermometer

-

Boiling chips

Procedure:

-

Place a small volume of 4-Cyanotetrahydro-4H-pyran into the round-bottom flask.

-

Add a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus.

-

Gently heat the flask using the heating mantle or oil bath.

-

Record the temperature at which a steady stream of condensate is observed on the thermometer. This temperature is the boiling point at the recorded atmospheric pressure. For pressure-sensitive compounds, a vacuum distillation setup is required.

Determination of Density

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Thermometer

Procedure:

-

Accurately weigh a clean, dry pycnometer.

-

Fill the pycnometer with 4-Cyanotetrahydro-4H-pyran, ensuring no air bubbles are present.

-

Insert the stopper and carefully wipe off any excess liquid.

-

Weigh the filled pycnometer.

-

Measure the temperature of the liquid.

-

Calculate the density using the formula: Density = (mass of liquid) / (volume of pycnometer).

Role in Drug Discovery: Farnesoid X Receptor (FXR) Modulation

4-Cyanotetrahydro-4H-pyran and its derivatives have been identified as modulators of the Farnesoid X Receptor (FXR).[2][6][7] FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism, making it an attractive therapeutic target for diseases such as non-alcoholic steatohepatitis (NASH), cholestasis, and metabolic syndrome.[8]

Farnesoid X Receptor (FXR) Signaling Pathway

The activation of FXR by a ligand, such as a derivative of 4-Cyanotetrahydro-4H-pyran, initiates a cascade of transcriptional events that regulate target gene expression. A simplified representation of this signaling pathway is depicted below.

Experimental Workflow for FXR Modulator Screening

The identification and characterization of novel FXR modulators typically involve a multi-step screening process. The following diagram illustrates a general workflow for such an assay.

A common primary screening method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay, which measures the binding of the ligand to the FXR protein.[9] Hits from the primary screen are then subjected to dose-response studies to determine their potency (EC₅₀ or IC₅₀). Subsequently, cell-based reporter gene assays are employed to confirm the functional activity of the compounds in a cellular context.[9] Finally, the effect of lead compounds on the expression of FXR target genes, such as Small Heterodimer Partner (SHP) and Cholesterol 7α-hydroxylase (CYP7A1), is quantified using techniques like quantitative polymerase chain reaction (qPCR).[9]

Conclusion

4-Cyanotetrahydro-4H-pyran is a versatile chemical entity with well-defined physicochemical properties that make it a valuable tool in organic synthesis and medicinal chemistry. Its role as a scaffold for the development of Farnesoid X Receptor modulators highlights its importance in the pursuit of novel therapeutics for metabolic and inflammatory diseases. The data and protocols presented in this guide are intended to support researchers in the effective utilization of this compound in their drug discovery and development endeavors.

References

- 1. Oxane-4-carbonitrile | C6H9NO | CID 11815837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Cyanotetrahydro-4H-pyran CAS#: 4295-99-2 [amp.chemicalbook.com]

- 3. 4-Cyanotetrahydro-4H-pyran [myskinrecipes.com]

- 4. Acidity-basicity of nitriles [qorganica.es]

- 5. 4-Cyanotetrahydro-4H-pyran synthesis - chemicalbook [chemicalbook.com]

- 6. 4-Cyanotetrahydro-4H-pyran | 4295-99-2 [chemicalbook.com]

- 7. 4-Cyanotetrahydro-4H-pyran Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Progress and challenges of selective Farnesoid X Receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Cyanotetrahydro-4H-pyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and conformational analysis of 4-cyanotetrahydro-4H-pyran, a heterocyclic compound of interest in medicinal chemistry and drug development. The document synthesizes available data to offer insights into its structural parameters and conformational preferences, crucial for understanding its physicochemical properties and potential interactions in biological systems.

Molecular Structure

4-Cyanotetrahydro-4H-pyran possesses a saturated six-membered heterocyclic ring, known as a tetrahydropyran ring, with a cyano (-C≡N) substituent at the fourth carbon position. The fundamental structure consists of five carbon atoms and one oxygen atom forming the ring.

Table 1: Key Molecular and Physical Properties of 4-Cyanotetrahydro-4H-pyran

| Property | Value |

| Molecular Formula | C₆H₉NO |

| Molecular Weight | 111.14 g/mol |

| CAS Number | 4295-99-2 |

| Boiling Point | 82-83 °C (at 10 Torr) |

| Density | 1.0343 g/cm³ |

| Appearance | Colorless to light yellow liquid |

Conformational Analysis

The tetrahydropyran ring of 4-cyanotetrahydro-4H-pyran adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings, as it minimizes both angle and torsional strain. The presence of the cyano substituent at the C4 position leads to a dynamic equilibrium between two primary chair conformers: one with the cyano group in an axial position and the other with the cyano group in an equatorial position.

The conformational preference of a substituent on a cyclohexane or related heterocyclic ring is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. A larger A-value indicates a stronger preference for the equatorial position to minimize steric interactions.

Diagram 1: Conformational Equilibrium of 4-Cyanotetrahydro-4H-pyran

Caption: Conformational equilibrium of 4-cyanotetrahydro-4H-pyran.

Table 2: Estimated Conformational Energy Data for 4-Cyanotetrahydro-4H-pyran

| Parameter | Estimated Value |

| A-value (ΔG°) | ~0.2 kcal/mol |

| Equilibrium Constant (K) | ~1.4 (at 298 K) |

| Population of Equatorial Conformer | ~58% |

| Population of Axial Conformer | ~42% |

The equilibrium constant (K) is calculated using the equation ΔG° = -RTln(K), where R is the gas constant and T is the temperature in Kelvin. The populations are derived from the equilibrium constant.

The small energy difference between the two conformers suggests that at room temperature, both the axial and equatorial forms of 4-cyanotetrahydro-4H-pyran are significantly populated, with a slight majority adopting the equatorial conformation.

Experimental Protocols for Conformational Analysis

The determination of conformational equilibria in molecules like 4-cyanotetrahydro-4H-pyran is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, often in combination with computational chemistry methods.

NMR Spectroscopy

Objective: To determine the ratio of axial and equatorial conformers at equilibrium.

Methodology:

-

Sample Preparation: A solution of 4-cyanotetrahydro-4H-pyran is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) at a known concentration.

-

¹H NMR Spectroscopy: A high-resolution ¹H NMR spectrum is acquired. The chemical shifts and coupling constants of the ring protons, particularly the proton at C4 (geminal to the cyano group), are analyzed.

-

Low-Temperature NMR: To slow down the rate of ring flipping (the interconversion between chair conformers), NMR spectra are often recorded at low temperatures. At a sufficiently low temperature, the signals for the axial and equatorial conformers may become distinct and can be integrated to determine their relative populations.

-

Analysis of Coupling Constants: The magnitude of the vicinal coupling constants (³J) between the C4 proton and the adjacent C3 and C5 protons can provide information about the dihedral angles, which are different for axial and equatorial orientations. This allows for the determination of the conformational equilibrium even when the individual conformers cannot be resolved.

Computational Chemistry

Objective: To calculate the energies of the different conformers and predict the most stable conformation.

Methodology:

-

Structure Generation: The 3D structures of both the axial and equatorial conformers of 4-cyanotetrahydro-4H-pyran are generated using molecular modeling software.

-

Geometry Optimization: The geometry of each conformer is optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*).

-

Energy Calculation: The single-point energies of the optimized structures are calculated at a higher level of theory to obtain more accurate energy values.

-

Thermodynamic Analysis: Frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data, including the Gibbs free energy of each conformer. The difference in Gibbs free energy (ΔG°) between the conformers is then used to predict their relative populations at a given temperature.

Conclusion

4-Cyanotetrahydro-4H-pyran exists predominantly in a chair conformation, with the cyano substituent at the C4 position in a dynamic equilibrium between axial and equatorial orientations. Based on the known A-value of the cyano group in cyclohexane, it is inferred that there is a slight energetic preference for the equatorial conformer. However, the small magnitude of this preference suggests that a significant population of the axial conformer exists at room temperature. A detailed understanding of this conformational equilibrium, obtainable through NMR spectroscopy and computational modeling, is essential for predicting the molecule's shape, polarity, and interaction with biological targets in drug discovery and development.

Spectroscopic Data of 4-Cyanotetrahydro-4H-pyran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 4-Cyanotetrahydro-4H-pyran (CAS No. 4295-99-2). The information presented herein is essential for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development, where confirmation of molecular structure and purity is paramount. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for 4-Cyanotetrahydro-4H-pyran.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 3.91 | ddd | 11.9, 6.3, 3.6 | 2H | 2x C2-Ha |

| 3.61 | ddd | 11.9, 7.8, 3.3 | 2H | 2x C2-Hb |

| 2.91-2.85 | m | - | 1H | C4-H |

| 1.99-1.92 | m | - | 2H | 2x C3-Ha |

| 1.91-1.84 | m | - | 2H | 2x C3-Hb |

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz.[1][2]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 121.2 | C≡N |

| 65.6 | C2/C6 |

| 28.9 | C4 |

| 25.3 | C3/C5 |

Solvent: CDCl₃, Spectrometer Frequency: 75 MHz.[1][2]

Table 3: IR Spectroscopic Data

| Wavenumber (ν) cm⁻¹ | Assignment |

| 2961, 2932, 2851 | C-H stretching |

| 2240 | C≡N stretching |

| 1468, 1446 | C-H bending |

| 1125, 1066 | C-O-C stretching |

Sample preparation: Not specified, likely neat or as a thin film.[1][2]

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Measured m/z |

| [M+H]⁺ | 112.0756 | 112.0754 |

Ionization Mode: ESI⁺ (Electrospray Ionization, positive mode).[1][2]

Experimental Protocols

The following sections describe the general methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 4-Cyanotetrahydro-4H-pyran (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[3] The solution must be free of particulate matter.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Fourier-transform (FT) NMR spectrometer.

¹H NMR Spectroscopy: The ¹H NMR spectrum is typically acquired using a standard pulse sequence. The data is collected over a number of scans to achieve an adequate signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay are employed to ensure the detection of all carbon signals. Chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.

Infrared (IR) Spectroscopy

Sample Preparation: The IR spectrum of a liquid sample like 4-Cyanotetrahydro-4H-pyran can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition: The sample is exposed to a beam of infrared radiation. The instrument measures the frequencies of infrared radiation that are absorbed by the sample. The resulting interferogram is mathematically converted into a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) via a Fourier transform. A background spectrum is typically recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.

High-Resolution Mass Spectrometry (HRMS)

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of an acid (e.g., formic acid) to promote protonation for positive ion mode analysis.

Instrumentation: An HRMS instrument, such as an Orbitrap or a time-of-flight (TOF) mass spectrometer, coupled with an electrospray ionization (ESI) source is used.

Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The high resolution of the instrument allows for the determination of the exact mass of the ions, which can be used to confirm the elemental composition of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like 4-Cyanotetrahydro-4H-pyran.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

synthesis of 4-Cyanotetrahydro-4H-pyran from tetrahydropyran-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Cyanotetrahydro-4H-pyran from tetrahydropyran-4-carboxamide. This key intermediate is valuable in medicinal chemistry, particularly in the development of novel therapeutics. This document details a reliable synthetic protocol, presents relevant quantitative data, and contextualizes the application of the target molecule in drug discovery.

Introduction

4-Cyanotetrahydro-4H-pyran is a heterocyclic building block of significant interest in the pharmaceutical industry. Its utility is notably demonstrated in the synthesis of substituted amide compounds that act as modulators of the Farnesoid X Receptor (FXR).[1] FXR is a nuclear receptor that plays a crucial role in the regulation of bile acid, lipid, and glucose metabolism, making it an attractive therapeutic target for a variety of metabolic diseases.

Synthetic Pathway: Dehydration of Tetrahydropyran-4-carboxamide

The most direct and high-yielding reported method for the synthesis of 4-Cyanotetrahydro-4H-pyran is the dehydration of tetrahydropyran-4-carboxamide. This reaction is effectively achieved using thionyl chloride (SOCl₂) as the dehydrating agent.

Reaction Scheme

Caption: Dehydration of tetrahydropyran-4-carboxamide to 4-Cyanotetrahydro-4H-pyran.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 4-Cyanotetrahydro-4H-pyran using the thionyl chloride method.[1][2]

| Parameter | Value |

| Starting Material | Tetrahydropyran-4-carboxamide |

| Reagent | Thionyl chloride (SOCl₂) |

| Reaction Time | 4 hours |

| Reaction Temperature | Reflux |

| Yield | 94% |

| Purity | Sufficient for use without further purification |

| Appearance | Light yellow oily product |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of 4-Cyanotetrahydro-4H-pyran from tetrahydropyran-4-carboxamide.[1][2]

Materials:

-

Tetrahydropyran-4-carboxamide (3.0 g, 23 mmol)

-

Thionyl chloride (10.0 mL, 137 mmol)

-

50% Sodium hydroxide solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

To a round-bottom flask, add tetrahydropyran-4-carboxamide (3.0 g, 23 mmol).

-

Slowly add thionyl chloride (10.0 mL, 137 mmol) to the flask.

-

Stir the reaction mixture under reflux for 4 hours.

-

Upon completion of the reaction, carefully decant the mixture onto ice.

-

Adjust the pH of the mixture to 14 with a 50% sodium hydroxide solution.

-

Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield a light yellow oily product (2.4 g, 94% yield).

Characterization Data:

-

IR (νmax, cm-1): 2961, 2932, 2851, 2240, 1468, 1446, 1390, 1242, 1125, 1066, 1011[1]

-

¹H NMR (500 MHz, CDCl₃): δ 3.91 (2H, ddd, J = 11.9, 6.3, 3.6 Hz), 3.61 (2H, ddd, J = 11.9, 7.8, 3.3 Hz), 2.91-2.85 (1H, m), 1.99-1.92 (2H, m), 1.91-1.84 (2H, m)[2]

-

¹³C NMR (75 MHz, CDCl₃): δ 121.2, 65.6, 28.9, 25.3[2]

-

HRMS (ESI+): calculated for C₆H₁₀NO ([M+H]⁺): 112.0756, found: 112.0754[2]

Experimental Workflow

References

The Cornerstone of Modern Drug Discovery: A Technical Guide to 4-Cyanotetrahydro-4H-pyran

For Immediate Release

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Pharmaceutical Applications of 4-Cyanotetrahydro-4H-pyran.

This in-depth guide serves as a critical resource for professionals in the pharmaceutical sciences, providing a detailed exploration of 4-cyanotetrahydro-4H-pyran, a pivotal intermediate in the synthesis of a new generation of therapeutics. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its application in the development of novel drug candidates targeting key signaling pathways.

Physicochemical Properties and Specifications

4-Cyanotetrahydro-4H-pyran is a colorless to light yellow liquid that serves as a versatile building block in medicinal chemistry. Its key properties are summarized below, providing essential data for reaction planning and characterization.

| Property | Value |

| Molecular Formula | C₆H₉NO |

| Molecular Weight | 111.14 g/mol |

| CAS Number | 4295-99-2 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 82-83 °C at 10 Torr[1][2] |

| Density | ~1.034 g/cm³ |

| Purity (typical) | ≥97.5% |

| Solubility | Soluble in most organic solvents and water.[3][4] |

| Storage | 2-8°C, under inert gas, protected from light.[2][5] |

Synthesis of 4-Cyanotetrahydro-4H-pyran: Experimental Protocols

The synthesis of 4-cyanotetrahydro-4H-pyran can be achieved through various routes. Below are detailed protocols for two common methods, starting from tetrahydropyran-4-carboxamide and tetrahydro-4H-pyran-4-one, respectively.

Synthesis from Tetrahydropyran-4-carboxamide via Dehydration

This method provides a high-yielding, one-step dehydration of the corresponding amide.

Experimental Protocol:

-

To a stirred solution of tetrahydropyran-4-carboxamide (3.0 g, 23 mmol), slowly add thionyl chloride (10.0 mL, 137 mmol).

-

Heat the reaction mixture to reflux and stir for 4 hours under an inert atmosphere.

-

Upon completion of the reaction (monitored by TLC), carefully decant the mixture onto ice.

-

Adjust the pH of the aqueous solution to 14 using a 50% sodium hydroxide solution.

-

Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the product as a light yellow oily substance.

Quantitative Data:

| Parameter | Value |

| Yield | 94% (2.4 g) |

| Purity | Sufficient for most applications without further purification. |

Characterization Data:

| Technique | Data |

| IR (νmax, cm⁻¹) | 2961, 2932, 2851, 2240 (C≡N), 1468, 1446, 1390, 1242, 1125, 1066, 1011 |

| ¹H NMR (500 MHz, CDCl₃) | δ 3.91 (2H, ddd), 3.61 (2H, ddd), 2.91-2.85 (1H, m), 1.99-1.92 (2H, m), 1.91-1.84 (2H, m) |

| ¹³C NMR (75 MHz, CDCl₃) | δ 121.2 (C≡N), 65.6 (CH₂O), 28.9 (CH), 25.3 (CH₂) |

| HRMS (ESI+) | Calculated for C₆H₁₀NO [M+H]⁺: 112.0756, Found: 112.0754 |

Synthesis from Tetrahydro-4H-pyran-4-one via Cyanohydrin Formation

This alternative route involves the conversion of the ketone to a cyanohydrin, which can then be further transformed. A general procedure for a related transformation, the Bucherer-Bergs reaction to form a spiro-hydantoin, provides insight into the initial cyanation step.

Conceptual Experimental Workflow:

General Protocol Outline:

-

Combine tetrahydro-4H-pyran-4-one with a cyanide source, such as potassium cyanide or trimethylsilyl cyanide (TMSCN), in a suitable solvent.

-

The reaction may be catalyzed by an acid or a base, depending on the chosen cyanide source.

-

The intermediate cyanohydrin, 4-hydroxy-4-cyanotetrahydropyran, is formed.

-

Subsequent dehydration of the cyanohydrin yields 4-cyanotetrahydro-4H-pyran.

Applications in Pharmaceutical Synthesis

The tetrahydropyran motif is increasingly incorporated into drug candidates to enhance their physicochemical properties, such as solubility and metabolic stability. The cyano group of 4-cyanotetrahydro-4H-pyran is a versatile functional handle that can be readily converted into other functionalities, most notably a primary amine, which is a common feature in many active pharmaceutical ingredients (APIs).

Intermediate for Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

A prominent example of the utility of tetrahydropyran-based intermediates is in the synthesis of DPP-IV inhibitors, a class of drugs used to treat type 2 diabetes. The long-acting DPP-IV inhibitor, Omarigliptin, features a substituted aminotetrahydropyran core. The synthesis of such molecules can conceptually start from 4-cyanotetrahydro-4H-pyran, which upon reduction of the nitrile, provides the key aminomethyl-tetrahydropyran scaffold.

Precursor for Modulators of Nuclear and G-Protein Coupled Receptors

4-Cyanotetrahydro-4H-pyran and its derivatives are valuable starting materials for the synthesis of modulators of key biological targets such as the Farnesoid X Receptor (FXR) and the Cannabinoid Receptor 1 (CB1).

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism.[5] Agonists of FXR are being investigated for the treatment of metabolic and liver diseases.

References

- 1. C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Cyanotetrahydro-4H-pyran synthesis - chemicalbook [chemicalbook.com]

- 3. Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Strategic Role of 4-Cyanotetrahydro-4H-pyran in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, prized for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates. Within this class of building blocks, 4-Cyanotetrahydro-4H-pyran has emerged as a particularly valuable intermediate. Its unique combination of a conformationally restricted heterocyclic ring and a versatile cyano group offers medicinal chemists a powerful tool for lead optimization and the design of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of 4-Cyanotetrahydro-4H-pyran, with a focus on its role in the development of potent and selective ligands for challenging biological targets. We present detailed experimental protocols, quantitative biological data, and a visualization of the relevant signaling pathways to offer a comprehensive resource for researchers in drug discovery.

Introduction: The Tetrahydropyran Scaffold in Drug Design

The tetrahydropyran ring is a saturated six-membered heterocycle containing one oxygen atom. It is considered a bioisostere of cyclohexane but with distinct advantages. The introduction of the oxygen atom reduces lipophilicity and can act as a hydrogen bond acceptor, potentially forming key interactions with biological targets[1]. This modulation of physicochemical properties can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates[1].

4-Cyanotetrahydro-4H-pyran (Figure 1) is a derivative of the THP scaffold that incorporates a nitrile (cyano) group at the 4-position. The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, such as amines, carboxylic acids, and tetrazoles. It can also participate in key binding interactions with protein targets and is known to be metabolically stable[2]. The geminal substitution at the 4-position with a cyano group and the ability to further derivatize from this position makes 4-Cyanotetrahydro-4H-pyran a valuable building block for creating spirocyclic systems or introducing specific vectors to explore the chemical space around a core scaffold.

Figure 1. Chemical structure of 4-Cyanotetrahydro-4H-pyran.

Synthesis of 4-Cyanotetrahydro-4H-pyran

The synthesis of 4-Cyanotetrahydro-4H-pyran is accessible through various synthetic routes. A common and efficient method involves the dehydration of the corresponding amide, Tetrahydro-2H-pyran-4-carboxamide.

Experimental Protocol: Synthesis from Tetrahydro-2H-pyran-4-carboxamide[3]

Materials:

-

Tetrahydro-2H-pyran-4-carboxamide

-

Thionyl chloride (SOCl₂)

-

50% Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

To a round-bottom flask, add Tetrahydro-2H-pyran-4-carboxamide (1.0 eq).

-

Slowly add thionyl chloride (5-6 eq) to the flask.

-

Heat the reaction mixture to reflux and stir for 4 hours under an inert atmosphere.

-

Upon completion of the reaction, carefully decant the mixture onto ice.

-

Adjust the pH of the aqueous mixture to 14 using a 50% sodium hydroxide solution.

-

Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield 4-Cyanotetrahydro-4H-pyran as a light yellow oil.

This protocol typically provides a high yield of the desired product, which can often be used in subsequent steps without further purification[3].

Applications in Medicinal Chemistry: A Case Study on Cannabinoid Receptor Antagonists

A prominent application of 4-Cyanotetrahydro-4H-pyran in medicinal chemistry is in the development of antagonists for the Cannabinoid Receptor 1 (CB1). The CB1 receptor is a G-protein coupled receptor (GPCR) that plays a significant role in various physiological processes, and its modulation is a therapeutic strategy for several disorders[2].

In the design of novel CB1 receptor antagonists, the 4-cyanotetrahydropyran moiety has been successfully employed as a bioisosteric replacement for the N-piperidinyl ring found in the first-in-class CB1 antagonist, rimonabant[2]. This substitution was intended to reduce lipophilicity and improve metabolic stability[2].

Structure-Activity Relationship (SAR) and Quantitative Data

A series of 1,5-diarylpyrazole-3-carboxamides incorporating the N-(4-cyanotetrahydro-2H-pyran-4-yl) moiety were synthesized and evaluated for their binding affinity to the CB1 receptor and the 18 kDa translocator protein (TSPO)[2][3]. The quantitative data for selected compounds are summarized in Table 1.

| Compound ID | R1 | R2 | R3 | CB1 Kᵢ (nM) | TSPO Kᵢ (nM) |

| 9m | 2-Br | H | 4-OMe | 62 | 29 |

| 9n | 2-Cl | H | 4-OMe | 118 | 47 |

| 9o | 2,4-diCl | H | 4-OMe | 230 | 120 |

Data sourced from Baek et al., 2011.[2][3]

The data indicates that derivatives containing the 4-cyanotetrahydropyran moiety exhibit high affinity for both the CB1 receptor and TSPO. Interestingly, minor structural modifications on the aryl rings can switch the binding selectivity between these two targets[2]. For instance, compound 9m , with a 2-bromophenyl substituent, shows a higher affinity for TSPO over CB1, while the corresponding 1-cyanocyclohexyl derivative displayed high selectivity for the CB1 receptor[2]. This highlights the subtle interplay between the core scaffold and its substituents in determining target selectivity.

Experimental Protocol: Synthesis of N-(4-cyanotetrahydro-2H-pyran-4-yl) Carboxamide Derivatives

A general procedure for the synthesis of the 1,5-diarylpyrazole-3-carboxamides containing the 4-cyanotetrahydropyran moiety involves the coupling of a pyrazole carboxylic acid with 4-amino-tetrahydro-2H-pyran-4-carbonitrile.

Step 1: Synthesis of 4-amino-tetrahydro-2H-pyran-4-carbonitrile This intermediate can be prepared from 4-Cyanotetrahydro-4H-pyran via a multi-step sequence, often involving a Strecker-type reaction on the corresponding ketone precursor, tetrahydro-4H-pyran-4-one.

Step 2: Amide Coupling

-

Dissolve the 1,5-diarylpyrazole-3-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq), and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 4-amino-tetrahydro-2H-pyran-4-carbonitrile hydrochloride (1.1 eq) and continue stirring at room temperature for 12-18 hours.

-

Upon reaction completion, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired N-(4-cyanotetrahydro-2H-pyran-4-yl) carboxamide derivative.

Signaling Pathways and Visualization

The CB1 receptor, a target for compounds derived from 4-Cyanotetrahydro-4H-pyran, is a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels. Antagonists of the CB1 receptor block these downstream signaling events.

Below is a simplified representation of the CB1 receptor signaling pathway and its inhibition by an antagonist.

References

- 1. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 3. US20200399275A1 - Pyrazolopyrimidine sulfone inhibitors of jak kinases and uses thereof - Google Patents [patents.google.com]

The Tetrahydropyran Moiety: A Cornerstone in Modern Drug Discovery and Chemical Research

An In-depth Technical Guide on the Discovery, History, and Application of Tetrahydropyran Derivatives

Introduction

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Its prevalence in a vast array of biologically active molecules, from potent marine natural products to FDA-approved drugs, underscores its significance.[1][3] This technical guide provides a comprehensive overview of the discovery and history of tetrahydropyran derivatives in research, their synthesis, and their impact on drug development. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical chemical motif.

The strategic incorporation of the THP ring into drug candidates is often driven by its ability to modulate key physicochemical and pharmacokinetic properties. As a bioisostere of the cyclohexane ring, the THP moiety reduces lipophilicity, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[2] The endocyclic oxygen atom can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[2]

This guide will delve into the historical context of THP derivatives, from their early discovery to their current prominence. It will explore key synthetic methodologies for their construction, providing detailed experimental protocols for selected reactions. Furthermore, it will examine the mechanism of action of notable THP-containing drugs, illustrated with signaling pathway diagrams. Quantitative data on the biological activity and physicochemical properties of representative compounds are summarized in structured tables for easy comparison.

Historical Perspective: Key Milestones in Tetrahydropyran Research

The journey of tetrahydropyran derivatives from laboratory curiosities to indispensable tools in drug discovery has been marked by several key milestones:

-

Early 20th Century: The foundational explorations into oxygen-containing heterocycles laid the groundwork for the synthesis and understanding of the tetrahydropyran ring.

-

1919: Dutch chemist Hendrik Jacobus Prins reports the acid-catalyzed addition of aldehydes to olefins, a reaction that would later be developed into the versatile Prins cyclization for tetrahydropyran synthesis.[4]

-

Mid-20th Century: The discovery of numerous natural products containing the tetrahydropyran motif, particularly from marine sources, sparks significant interest in their synthesis and biological evaluation.[1]

-

Late 20th Century: The development of stereoselective synthetic methods, including the oxa-Michael addition and hetero-Diels-Alder reactions, provides chemists with powerful tools to construct complex tetrahydropyran-containing molecules with high precision.

-

1996: Topiramate (Topamax), a sulfamate-substituted monosaccharide containing a tetrahydropyran ring, is approved by the FDA for the treatment of epilepsy.

-

1999: Zanamivir (Relenza), an influenza neuraminidase inhibitor featuring a dihydropyran ring (a close relative of tetrahydropyran), receives FDA approval.

-

2018: Gilteritinib (Xospata), a tyrosine kinase inhibitor bearing a tetrahydropyran moiety, is approved by the FDA for the treatment of acute myeloid leukemia (AML) with a FLT3 mutation, highlighting the continued importance of this scaffold in modern drug design.[2]

The Tetrahydropyran Scaffold in Approved Drugs: Case Studies

The versatility of the tetrahydropyran ring is evident in its presence in a variety of approved drugs targeting diverse disease areas.

Gilteritinib (Xospata)

Gilteritinib is a second-generation tyrosine kinase inhibitor approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with FLT3 mutations.[2] The tetrahydropyran-amine substituent in gilteritinib is a key feature that contributes to its overall pharmacological profile.

Mechanism of Action: Gilteritinib inhibits several tyrosine kinases, with potent activity against FMS-like tyrosine kinase 3 (FLT3), both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations. It also inhibits the AXL receptor tyrosine kinase. By binding to the ATP-binding pocket of these kinases, gilteritinib blocks their phosphorylation and downstream signaling, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

Gilteritinib Signaling Pathway

AZD0156

AZD0156 is a potent and selective inhibitor of the ataxia telangiectasia mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). The incorporation of a tetrahydropyran-amine fragment was a key step in optimizing the properties of this clinical candidate.

Mechanism of Action: In response to DNA double-strand breaks (DSBs), ATM is activated and phosphorylates a multitude of downstream substrates to initiate cell cycle arrest and DNA repair. AZD0156 inhibits the kinase activity of ATM, thereby preventing the activation of the DNA damage checkpoint and disrupting DNA repair processes. This leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells, and can sensitize them to radiation and certain chemotherapies.

AZD0156 Mechanism of Action

BMS-986097 (HCV NS5A Inhibitor)

BMS-986097 is a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A), a key protein in the viral replication complex. The synthesis of this drug candidate involved the preparation of a chiral tetrahydropyran fragment as a crucial building block.

Mechanism of Action: NS5A is a multifunctional phosphoprotein that plays an essential role in both HCV RNA replication and virion assembly. While it has no known enzymatic activity, it functions as a critical scaffold within the replication complex. Symmetrical NS5A inhibitors like BMS-986097 are thought to bind to the N-terminus of the NS5A dimer, interfering with its function and thereby potently inhibiting viral replication.

Quantitative Data on Tetrahydropyran Derivatives

The inclusion of a tetrahydropyran ring can significantly impact the biological activity and physicochemical properties of a molecule. The following tables summarize key quantitative data for the discussed drug candidates and a comparative example of a THP derivative versus its cyclohexane analog.

| Compound | Target(s) | IC₅₀ / EC₅₀ | Cell Line / Assay | Reference(s) |

| Gilteritinib | FLT3-ITD | 0.92 nM (IC₅₀) | MV4-11 cells | [5] |

| FLT3-D835Y | 1.6 nM (IC₅₀) | Ba/F3 cells | [5] | |

| AZD0156 | ATM | 0.58 nM (IC₅₀) | HT29 cells (cell-based) | [4] |

| BMS-790052 | HCV Genotype 1a | 50 pM (EC₅₀) | Replicon assay | [6] |

| (related to BMS-986097) | HCV Genotype 1b | 9 pM (EC₅₀) | Replicon assay | [6] |

| Analog Pair | logD (pH 7.4) | Clearance (rat, unbound) | Reference(s) |

| Cyclohexyl Derivative (18) | 2.66 | High | [2] |

| Tetrahydropyran Derivative (19) | 2.08 | Low | [2] |

Key Synthetic Strategies for Tetrahydropyran Ring Construction

A variety of powerful synthetic methods have been developed for the construction of the tetrahydropyran ring system, allowing for the stereoselective synthesis of highly substituted derivatives.

Synthetic Strategy Selection

Prins Cyclization

The Prins cyclization is a classic and highly versatile method for the synthesis of tetrahydropyrans, involving the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone.

Prins Cyclization Workflow

Experimental Protocol: Synthesis of a cis-2,6-Disubstituted-4-hydroxytetrahydropyran via Prins Cyclization

This protocol is adapted from Yadav et al., Synthesis, 2008 , 395-400.[7]

-

Materials:

-

Homoallylic alcohol (1.0 mmol)

-

Aldehyde (1.2 mmol)

-

Phosphomolybdic acid (PMA) (10 mol%)

-

Water (5 mL)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a stirred solution of the homoallylic alcohol (1.0 mmol) and the aldehyde (1.2 mmol) in water (5 mL), add phosphomolybdic acid (0.1 mmol).

-

Stir the reaction mixture at room temperature for the appropriate time (monitored by TLC).

-

Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to afford the desired tetrahydropyran-4-ol.

-

Intramolecular Oxa-Michael Addition

The intramolecular oxa-Michael addition is another powerful strategy for the stereoselective synthesis of tetrahydropyrans, involving the cyclization of a δ-hydroxy-α,β-unsaturated carbonyl compound.

Experimental Protocol: Synthesis of a 2,6-Disubstituted Tetrahydropyran via Oxa-Michael Addition

This protocol is a generalized procedure based on literature methods.

-

Materials:

-

δ-Hydroxy-α,β-unsaturated ester/ketone (1.0 mmol)

-

Base (e.g., DBU, NaH) or Acid (e.g., TfOH) catalyst

-

Anhydrous solvent (e.g., THF, CH₂Cl₂)

-

Quenching agent (e.g., saturated aqueous ammonium chloride for basic reactions, saturated aqueous sodium bicarbonate for acidic reactions)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the δ-hydroxy-α,β-unsaturated carbonyl compound (1.0 mmol) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

-

Add the catalyst (e.g., a catalytic amount of DBU or TfOH) dropwise.

-

Stir the reaction mixture at the chosen temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the addition of the appropriate quenching agent.

-

Warm the mixture to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the tetrahydropyran product.

-

Experimental Protocols for Biological Evaluation

The biological activity of tetrahydropyran derivatives is assessed using a variety of in vitro and in vivo assays.

Cell Viability Assay (MTT/WST-1)

This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

After cell attachment, treat the cells with serial dilutions of the test compound (e.g., gilteritinib) for a specified period (e.g., 72 hours).

-

Add MTT or WST-1 reagent to each well and incubate for 2-4 hours.

-

For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[8]

-

Kinase Activity Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

-

Procedure (for ATM kinase):

-

Treat cells (e.g., HT29) with the inhibitor (e.g., AZD0156) for a specified time.

-

Induce DNA damage (e.g., by irradiation).

-

Lyse the cells and perform a Western blot analysis.

-

Probe the membrane with antibodies against the phosphorylated form of an ATM substrate (e.g., p-KAP1) and total ATM.

-

Quantify the band intensities to determine the extent of inhibition.[4]

-

HCV Replicon Assay

This cell-based assay is used to evaluate the antiviral activity of compounds against HCV.

-

Procedure:

-

Plate Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) in 96-well plates.

-

Treat the cells with various concentrations of the test compound (e.g., BMS-986097).

-

After a defined incubation period (e.g., 72 hours), measure the level of HCV RNA replication, often via a reporter gene (e.g., luciferase) or by quantifying viral RNA using qRT-PCR.

-

Determine the EC₅₀ value, the concentration at which the compound inhibits 50% of viral replication.[6]

-

Conclusion

The tetrahydropyran ring has firmly established itself as a cornerstone of modern medicinal chemistry and natural product synthesis. Its unique combination of a stable, conformationally defined scaffold and favorable physicochemical properties makes it an attractive moiety for the design of novel therapeutics. The historical journey of THP derivatives, from their origins in natural products to their incorporation into cutting-edge pharmaceuticals, highlights the enduring value of this heterocyclic system.

A deep understanding of the diverse and stereoselective synthetic strategies available for the construction of the THP ring is crucial for its effective utilization in drug discovery programs. The continued development of novel synthetic methodologies will undoubtedly expand the accessible chemical space of THP derivatives and pave the way for the discovery of new and improved medicines. As researchers continue to unravel the complexities of disease biology, the versatile tetrahydropyran scaffold is poised to remain a key building block in the development of the next generation of therapeutic agents.

References

- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. researchgate.net [researchgate.net]

- 4. Prins reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent developments in the field of oxa-Michael reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prins Reaction [organic-chemistry.org]

- 8. Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

4-Cyanotetrahydro-4H-pyran safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 4-Cyanotetrahydro-4H-pyran

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanotetrahydro-4H-pyran (CAS No. 4295-99-2), also known as tetrahydro-2H-pyran-4-carbonitrile, is a heterocyclic building block utilized as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Its reactive nitrile group and stable pyran ring make it a valuable component in the development of complex bioactive molecules and active pharmaceutical ingredients (APIs).[1] Given its application in research and development, a thorough understanding of its safety profile and proper handling procedures is critical to ensure personnel safety and operational integrity.

This guide provides a comprehensive overview of the known hazards, handling precautions, and emergency procedures associated with 4-Cyanotetrahydro-4H-pyran, based on available safety data.

Hazard Identification and Classification

4-Cyanotetrahydro-4H-pyran is classified as a hazardous substance.[3] The primary hazards include acute toxicity if swallowed or inhaled, skin irritation, and serious eye irritation.[3] It is also recognized as being very toxic to aquatic life with long-lasting effects.[2]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[3] |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation.[3] |

| Hazardous to the aquatic environment, long-term | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[2] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of 4-Cyanotetrahydro-4H-pyran

| Property | Value | Source |

|---|---|---|

| CAS Number | 4295-99-2 | [3] |

| Molecular Formula | C₆H₉NO | [3] |

| Molecular Weight | 111.14 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Boiling Point | 82-83 °C @ 10 Torr | [4][5] |

| Density | ~1.034 g/cm³ | [4][5] |

| Storage Temperature | 2-8°C |[3][5] |

Handling and Storage Precautions

Safe Handling

Safe handling practices are essential to minimize exposure and risk.

-

Ventilation: Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[3]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[3][6] Do not breathe vapors, mist, or gas.[3]

-

Personal Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3] Do not eat, drink, or smoke when using this product.

-

Equipment: Use non-sparking tools and take precautionary measures against static discharge.[7][8]

Storage

Proper storage conditions are necessary to maintain chemical integrity and prevent hazardous situations.

-

Environment: Store in a dry, cool, and well-ventilated place.[6][7] Recommended storage temperature is between 2-8°C.[3][5]

-

Incompatible Materials: Keep away from strong oxidizing agents.[6][7]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are critical for preventing exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

|---|---|---|

| Eye/Face Protection | Safety glasses with side-shields or a face shield, approved under standards such as NIOSH (US) or EN 166 (EU).[3] | To prevent contact with eyes, which can cause serious irritation.[3] |

| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile rubber).[3][9] Gloves must be inspected prior to use.[3] | To prevent skin contact, which can cause irritation.[3] |

| Skin and Body Protection | A complete suit protecting against chemicals or a lab coat.[3][10] Closed-toe shoes are mandatory.[10] | To protect skin and personal clothing from spills. |

| Respiratory Protection | Use in a well-ventilated area or under a fume hood.[10] If ventilation is inadequate, use a NIOSH-approved respirator (e.g., type P95).[3][10] | To prevent inhalation of harmful vapors which may cause respiratory irritation.[3] |

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure. Always show the Safety Data Sheet (SDS) to the attending physician.[3]

Table 4: First Aid Procedures

| Exposure Route | First Aid Instructions |

|---|---|

| Inhalation | Move the person into fresh air.[3] If breathing is difficult, give oxygen.[2] If not breathing, give artificial respiration.[2][3] Consult a physician immediately.[2][3] |

| Skin Contact | Take off immediately all contaminated clothing.[9] Wash off with soap and plenty of water.[2][3] Consult a physician.[3] |

| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, including under the eyelids.[3][6] Remove contact lenses if present and easy to do.[3] Continue rinsing and consult a physician.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Call a physician or Poison Control Center immediately.[2] |

Fire Fighting and Accidental Release Measures

Fire Fighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards: No specific data is available, but combustion may produce carbon oxides and other harmful vapors.[11]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[3]

Accidental Release Measures

-

Personal Precautions: Use full personal protective equipment (PPE). Ensure adequate ventilation.[2][3] Evacuate personnel to safe areas and keep people away from and upwind of the spill.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[2] Do not let the product enter drains, as it is toxic to aquatic life.[2][3]

-

Methods for Cleanup: Absorb the spillage with an inert, non-combustible absorbent material (e.g., sand, diatomite). Collect and place it in a suitable, closed container for disposal.[2]

Experimental Protocols

Protocol 8.1: Small-Scale Spill Cleanup in a Laboratory Setting

Objective: To safely contain, clean up, and dispose of a small spill (less than 100 mL) of 4-Cyanotetrahydro-4H-pyran.

Materials:

-

Full Personal Protective Equipment (PPE) as specified in Table 3.

-

Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

-

Two sealable, labeled waste containers (one for liquid/solid waste, one for contaminated PPE).

-

Scoop or other non-sparking tools.

-

Soap and water.

Procedure:

-

Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is significant or ventilation is poor, evacuate the immediate area.

-

Don PPE: Before approaching the spill, don the appropriate PPE: chemical-resistant gloves, safety goggles, a face shield, and a lab coat. If vapors are a concern, use a respirator.

-

Contain the Spill: If the substance is spreading, create a dike around the spill using the inert absorbent material.

-

Absorb the Liquid: Gently cover and absorb the spill with the inert material. Start from the outside and work inwards to minimize the spread of contamination.

-

Collect the Waste: Using a non-sparking scoop, carefully collect the absorbed material and place it into a designated, labeled, and sealable hazardous waste container.[2][3]

-

Decontaminate the Area: Clean the spill area with soap and water. Collect the cleaning materials and place them in the same hazardous waste container.

-

Dispose of PPE: Remove contaminated PPE carefully, avoiding contact with the outer surfaces.[3] Place disposable items in a separate, labeled waste bag.

-

Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water.

-

Report: Report the incident to the laboratory supervisor or safety officer according to institutional protocols.

Visualizations

The following diagrams illustrate key safety and handling workflows.

Caption: General workflow for handling 4-Cyanotetrahydro-4H-pyran.

Caption: Decision pathway for first aid measures following exposure.

References

- 1. 4-Cyanotetrahydro-4H-pyran [myskinrecipes.com]

- 2. 4-Cyanotetrahydropyran - Safety Data Sheet [chemicalbook.com]

- 3. angenechemical.com [angenechemical.com]

- 4. 4-Cyanotetrahydro-4H-pyran CAS#: 4295-99-2 [amp.chemicalbook.com]

- 5. 4-Cyanotetrahydro-4H-pyran Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. download.basf.com [download.basf.com]

An In-depth Technical Guide to the Solubility and Stability of 4-Cyanotetrahydro-4H-pyran

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanotetrahydro-4H-pyran is a heterocyclic nitrile that serves as a valuable building block in medicinal chemistry and drug development. Its tetrahydropyran ring is a common motif in many pharmaceuticals, and the cyano group offers a versatile handle for further chemical modifications. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in synthesis, formulation development, and ensuring the quality and shelf-life of active pharmaceutical ingredients (APIs) and their intermediates.

This technical guide outlines the methodologies for determining the solubility of 4-Cyanotetrahydro-4H-pyran in various solvent systems and for assessing its stability under forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties

A summary of the known physicochemical properties of 4-Cyanotetrahydro-4H-pyran is presented in Table 1.

Table 1: Physicochemical Properties of 4-Cyanotetrahydro-4H-pyran

| Property | Value |

| Chemical Formula | C₆H₉NO |

| Molecular Weight | 111.14 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 82-83 °C @ 10 Torr; 224 °C @ 760 mmHg |

| Density | Approximately 1.034 g/cm³ |

| General Solubility | Soluble in water and most organic solvents.[1] |

| General Stability | Described as a relatively stable compound, not sensitive to light and air.[1] |

Solubility Profile

The solubility of an API or intermediate is a critical parameter that influences its bioavailability, formulation, and purification processes. While qualitatively described as soluble in water and most organic solvents, quantitative data is essential for process development and formulation.

Experimental Protocol for Solubility Determination

The equilibrium solubility of 4-Cyanotetrahydro-4H-pyran can be determined using the shake-flask method.

Materials:

-

4-Cyanotetrahydro-4H-pyran

-

Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Calibrated pH meter (for aqueous solutions)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

Procedure:

-

Add an excess amount of 4-Cyanotetrahydro-4H-pyran to a known volume of the selected solvent in a sealed vial. The excess solid should be visually apparent.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C and 37 °C).

-

Shake the samples for a predetermined period (e.g., 24, 48, or until equilibrium is reached). Equilibrium is confirmed when consecutive measurements of the concentration show no significant change.

-

Allow the samples to stand to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm filter to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 4-Cyanotetrahydro-4H-pyran in the diluted sample using a validated HPLC method.

-

Calculate the solubility in g/100 mL or mg/mL.

-

For aqueous solubility, measure and record the pH of the saturated solution.

Data Presentation: Solubility

The experimentally determined solubility data should be recorded in a structured format as shown in Table 2.

Table 2: Quantitative Solubility of 4-Cyanotetrahydro-4H-pyran (Template)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | pH (for aqueous) |

| Water | 25 | Data to be determined | Data to be determined |

| 37 | Data to be determined | Data to be determined | |

| Methanol | 25 | Data to be determined | N/A |

| 37 | Data to be determined | N/A | |

| Ethanol | 25 | Data to be determined | N/A |

| 37 | Data to be determined | N/A | |

| Acetone | 25 | Data to be determined | N/A |

| 37 | Data to be determined | N/A | |

| Acetonitrile | 25 | Data to be determined | N/A |

| 37 | Data to be determined | N/A |

Stability Profile

Stability testing is crucial to understand how the quality of a substance varies over time under the influence of environmental factors. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[2][3][4][5]

Experimental Protocol for Forced Degradation Studies

Forced degradation studies should be conducted on 4-Cyanotetrahydro-4H-pyran to evaluate its stability under hydrolytic, oxidative, thermal, and photolytic conditions. The goal is to achieve 5-20% degradation of the parent compound.[5]

General Procedure:

-

Prepare a stock solution of 4-Cyanotetrahydro-4H-pyran in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Subject aliquots of the stock solution or the solid compound to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the stressed samples using a validated stability-indicating HPLC method.

-

Determine the percentage of degradation of 4-Cyanotetrahydro-4H-pyran and identify and quantify any major degradation products.

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M to 1 M hydrochloric acid. Incubate at elevated temperatures (e.g., 60-80 °C) and sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M to 1 M sodium hydroxide. Maintain at room temperature or elevated temperatures and sample at various time points.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature. Protect the samples from light.

-

Thermal Degradation: Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80 °C) for a specified period. Also, heat the stock solution under reflux.

-

Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7][8] A control sample should be protected from light.

Stability-Indicating Analytical Method

A stability-indicating HPLC method is essential for separating the parent compound from its degradation products.

Typical HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector at a wavelength where the parent compound and potential degradation products have significant absorbance.

-

Column Temperature: Controlled, e.g., 30 °C.

-

Injection Volume: 10-20 µL.

The method must be validated for specificity, linearity, accuracy, precision, and robustness.

Data Presentation: Stability

The results of the forced degradation studies should be summarized in a table.

Table 3: Forced Degradation Study of 4-Cyanotetrahydro-4H-pyran (Template)

| Stress Condition | Time | % Degradation | No. of Degradants | Major Degradant(s) (Retention Time) |

| 0.1 M HCl, 80 °C | 2 h | Data to be determined | Data to be determined | Data to be determined |

| 8 h | Data to be determined | Data to be determined | Data to be determined | |

| 0.1 M NaOH, RT | 2 h | Data to be determined | Data to be determined | Data to be determined |

| 8 h | Data to be determined | Data to be determined | Data to be determined | |

| 3% H₂O₂, RT | 24 h | Data to be determined | Data to be determined | Data to be determined |

| Solid, 80 °C | 48 h | Data to be determined | Data to be determined | Data to be determined |

| ICH Q1B Photostability | - | Data to be determined | Data to be determined | Data to be determined |

Visualizations

Factors Influencing Stability

The stability of 4-Cyanotetrahydro-4H-pyran is influenced by several environmental factors. The logical relationship between these factors and the potential degradation pathways is illustrated in the following diagram.

Caption: Factors influencing the degradation pathways of 4-Cyanotetrahydro-4H-pyran.

Experimental Workflow for Stability Assessment

A typical experimental workflow for conducting forced degradation studies and developing a stability-indicating method is depicted below.

Caption: Experimental workflow for forced degradation studies.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 4-Cyanotetrahydro-4H-pyran. Adherence to the detailed experimental protocols will enable researchers and drug development professionals to generate the necessary data for informed decision-making in process development, formulation design, and regulatory submissions. The provided templates for data presentation and the visual diagrams of workflows and influencing factors serve as practical tools to guide these essential studies. While specific quantitative data for this compound remains to be published, the methodologies outlined here are based on established scientific principles and regulatory guidelines, ensuring the generation of robust and reliable data.

References

- 1. chembk.com [chembk.com]

- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 3. acdlabs.com [acdlabs.com]

- 4. ajpsonline.com [ajpsonline.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. jordilabs.com [jordilabs.com]

- 7. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Methodological & Application

Application Notes and Protocols for 4-Cyanotetrahydro-4H-pyran in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Cyanotetrahydro-4H-pyran, a versatile building block in organic synthesis. The protocols detailed herein are intended to provide practical guidance for the transformation of this key intermediate into valuable downstream products, including carboxylic acids, primary amines, and ketones, which are prevalent motifs in medicinal chemistry and drug discovery.

Introduction

4-Cyanotetrahydro-4H-pyran is a valuable heterocyclic intermediate due to its reactive nitrile group and stable tetrahydropyran scaffold.[1] The tetrahydropyran ring is a common feature in many bioactive molecules, often imparting favorable pharmacokinetic properties. The nitrile functionality serves as a versatile handle for a variety of chemical transformations, making it a crucial starting material for the synthesis of diverse molecular architectures. Key applications include its conversion to primary amines, carboxylic acids, and ketones, which are foundational intermediates for the construction of more complex molecules, including spirocyclic compounds with potential therapeutic applications.[2]

Key Synthetic Transformations

The nitrile group of 4-Cyanotetrahydro-4H-pyran can be readily transformed into several key functional groups, providing access to a range of important building blocks.

Hydrolysis to Tetrahydropyran-4-carboxylic acid

The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is fundamental for the preparation of amides, esters, and other carboxylic acid derivatives. Acid-catalyzed hydrolysis is a common method for this conversion.[3]

Reaction Pathway for Hydrolysis

Caption: Acid-catalyzed hydrolysis of 4-Cyanotetrahydro-4H-pyran.

Reduction to 4-(Aminomethyl)tetrahydropyran

The nitrile group can be reduced to a primary amine, providing a key building block for the synthesis of various nitrogen-containing compounds. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation over Raney Nickel.

Reaction Pathway for Reduction

Caption: Reduction of 4-Cyanotetrahydro-4H-pyran to a primary amine.

Grignard Reaction to form Ketones